This compound can be classified as an organic sulfonyl chloride. Sulfonyl chlorides are characterized by the presence of a sulfonyl group () attached to a chlorine atom. The specific structure of 3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride includes both aromatic and aliphatic components, making it versatile for further chemical transformations. It is synthesized from commercially available starting materials, such as 4-methoxyphenol and various chlorinated intermediates .
The synthesis of 3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride typically involves several key steps:
The molecular structure of 3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride can be described as follows:
The molecular formula can be represented as , with relevant structural data derived from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride participates in several important chemical reactions:
The mechanism of action primarily revolves around the reactivity of the sulfonyl chloride functional group:
The physical and chemical properties of 3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride include:
3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride has several scientific applications:
The compound’s systematic IUPAC name is 3-[2,5-bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride, which precisely defines its molecular architecture. The name specifies:
The structural formula is represented as:H₃COC₆H₂(O(CH₂)₃SO₂Cl)(CH₂Cl)₂This notation confirms a 1,2,4-trisubstituted benzene ring with methoxy (position 1), bis-chloromethyl (positions 2 and 5), and 3-(sulfonyl chloride)propoxy (position 4) groups [5] [8].
The compound’s unique CAS Registry Number is 118943-26-3, universally recognized across chemical databases and commercial catalogs [2] [3] [5]. Its molecular formula is C₁₂H₁₅Cl₃O₄S, validated through multiple independent sources including Sigma-Aldrich and BOC Sciences [1] [2] [5]. This formula corresponds to a molecular weight of 361.67 g/mol, consistent with elemental composition calculations (C: 39.86%; H: 4.18%; Cl: 29.41%; O: 17.70%; S: 8.87%) [2] [5] [6].
The canonical SMILES string is COC1=C(C=C(C(=C1)CCl)OCCCS(=O)(=O)Cl)CCl, which encodes:
COC1: Methoxy-attached carbon C=C(C(=C1)CCl): Chloromethyl groups at positions 2 and 5 OCCCS(=O)(=O)Cl: 3-Chlorosulfonylpropoxy linker [1] [5] [6]. The InChIKey identifier is JBLWGGLWXFFETE-UHFFFAOYSA-N, generated from the standard InChI string:InChI=1S/C₁₂H₁₅Cl₃O₄S/c1-18-11-5-10(8-14)12(6-9(11)7-13)19-3-2-4-20(15,16)17/h5-6H,2-4,7-8H2,1H3This key ensures digital reproducibility and database searches across platforms [1] [2] [6].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5